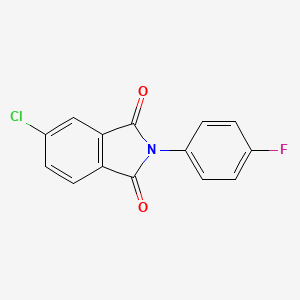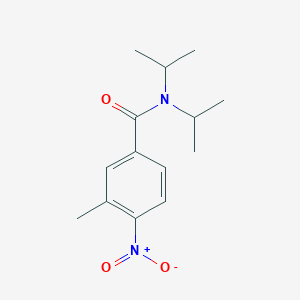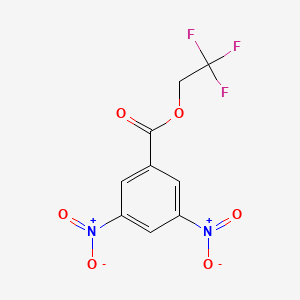![molecular formula C34H29FN2O5 B12470881 2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470881.png)
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, substituted aldehydes, and urea, with reaction conditions often involving reflux in ethanol with catalytic amounts of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis routes to scale up the production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the quinoline or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the aromatic rings.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Triazole-Pyrimidine Hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core structure, combined with the fluorophenyl and isoindolyl groups, gives it distinct chemical and biological properties that set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C34H29FN2O5 |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 6-methyl-2-[4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C34H29FN2O5/c1-19-3-13-25-27(16-19)33(40)37(32(25)39)24-11-7-21(8-12-24)30-17-28(26-15-20(2)4-14-29(26)36-30)34(41)42-18-31(38)22-5-9-23(35)10-6-22/h4-12,14-15,17,19,25,27H,3,13,16,18H2,1-2H3 |
Clé InChI |
RWOASTMKSISOQC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)C)C(=C4)C(=O)OCC(=O)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylbenzyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470810.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12470817.png)
![Ethyl 4-{[(6-methyl-2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B12470827.png)


![2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470835.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B12470841.png)
![6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole](/img/structure/B12470845.png)
![2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B12470851.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B12470864.png)
![N-cyclohexyl-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470868.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B12470875.png)
![N-(4-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12470878.png)
